N-(2,3-dimethylphenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
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Overview
Description
N5-(2,3-DIMETHYLPHENYL)-N6-(4-IODOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a complex heterocyclic compound that belongs to the class of oxadiazolopyrazines
Preparation Methods
The synthesis of N5-(2,3-DIMETHYLPHENYL)-N6-(4-IODOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2,3-dimethylaniline with 4-iodoaniline in the presence of an oxidizing agent to form the corresponding diamine intermediate. This intermediate is then cyclized with a suitable reagent, such as diaminofurazan, under controlled conditions to yield the final oxadiazolopyrazine product .
Chemical Reactions Analysis
N5-(2,3-DIMETHYLPHENYL)-N6-(4-IODOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide
Scientific Research Applications
N5-(2,3-DIMETHYLPHENYL)-N6-(4-IODOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of N5-(2,3-DIMETHYLPHENYL)-N6-(4-IODOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
N5-(2,3-DIMETHYLPHENYL)-N6-(4-IODOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE can be compared with other similar compounds, such as:
N5-(2,3-DIMETHYLPHENYL)-N6-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE:
N5-(2,3-DIMETHYLPHENYL)-N6-(2,5-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE:
Properties
Molecular Formula |
C18H15IN6O |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
5-N-(2,3-dimethylphenyl)-6-N-(4-iodophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C18H15IN6O/c1-10-4-3-5-14(11(10)2)21-16-15(20-13-8-6-12(19)7-9-13)22-17-18(23-16)25-26-24-17/h3-9H,1-2H3,(H,20,22,24)(H,21,23,25) |
InChI Key |
CGWLMXIBRLXVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I)C |
Origin of Product |
United States |
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